N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound with a molecular formula of C15H12N2O2S. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the condensation of 4-cyanophenylamine with 2-methoxy-4-(methylsulfanyl)benzoic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more common in the industrial synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products.
Scientific Research Applications
N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)benzamide
- N-(4-methoxyphenyl)benzamide
- N-(4-methylsulfanylphenyl)benzamide
Uniqueness
N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both the methoxy and methylsulfanyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-20-15-9-13(21-2)7-8-14(15)16(19)18-12-5-3-11(10-17)4-6-12/h3-9H,1-2H3,(H,18,19) |
InChI Key |
JTHKQDMGLZEOFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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